An In-Depth Technical Guide to 2-(3-Methyl-2-thienyl)azepane: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(3-Methyl-2-thienyl)azepane: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of the novel heterocyclic compound, 2-(3-Methyl-2-thienyl)azepane. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities incorporating the pharmacologically significant azepane and thiophene moieties.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 2-(3-Methyl-2-thienyl)azepane brings together two well-established pharmacophores: the seven-membered saturated nitrogen heterocycle, azepane, and the sulfur-containing aromatic ring, thiophene. Azepane-based compounds are integral to a variety of FDA-approved drugs, exhibiting a wide range of therapeutic applications including anti-cancer, anti-tubercular, and anti-Alzheimer's disease activities.[1][2] The structural diversity of azepane derivatives makes them a fertile ground for the discovery of new therapeutic agents.[1][2] Similarly, thiophene and its derivatives are recognized for their electron-rich nature and bioisosteric properties, enabling them to interact with diverse biological targets.[3] This has led to the incorporation of the thiophene nucleus in numerous approved drugs across various pharmacological classes.[3]
The combination of these two scaffolds in 2-(3-Methyl-2-thienyl)azepane suggests a high potential for novel biological activities, making it a compound of significant interest for further investigation.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₁H₁₇NS |
| Molecular Weight | 195.33 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO |
| Boiling Point | Estimated to be high, likely requiring vacuum distillation |
| Melting Point | Expected to be relatively low |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive models and data from structurally similar compounds can provide an estimation of the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for the structural verification of synthesized 2-(3-Methyl-2-thienyl)azepane. Modern machine learning algorithms can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm.[4][5] Similarly, deep learning models for ¹³C NMR can achieve high accuracy.[6][7]
Predicted ¹H NMR (CDCl₃):
-
Thienyl protons (2H): δ 6.8-7.2 ppm (doublets)
-
Azepane CH proton (1H): δ 3.5-4.0 ppm (multiplet)
-
Azepane CH₂ protons (10H): δ 1.5-3.0 ppm (multiplets)
-
Methyl protons (3H): δ 2.1-2.3 ppm (singlet)
-
NH proton (1H): δ 1.5-2.5 ppm (broad singlet)
Predicted ¹³C NMR (CDCl₃):
-
Thienyl carbons (4C): δ 120-145 ppm
-
Azepane C2 carbon (1C): δ 55-65 ppm
-
Azepane carbons (5C): δ 25-50 ppm
-
Methyl carbon (1C): δ 13-16 ppm
Mass Spectrometry (MS)
Electron impact mass spectrometry of 2-(3-Methyl-2-thienyl)azepane is expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely involve the cleavage of the C-C bond between the two ring systems, leading to characteristic fragments.[8][9] The most abundant fragment would likely be from the loss of the azepane ring, resulting in a thienylmethyl cation.
Plausible Synthetic Methodologies
The synthesis of 2-(3-Methyl-2-thienyl)azepane can be approached through several established synthetic strategies for the formation of 2-substituted azepanes. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.
Reductive Amination of a Precursor Ketone
A highly plausible and versatile approach involves the reductive amination of a suitable ketone precursor. This method is widely used for the synthesis of amines due to its operational simplicity and the use of mild reducing agents.[10]
Workflow for Reductive Amination:
Figure 1: Proposed synthesis of 2-(3-Methyl-2-thienyl)azepane via reductive amination.
Experimental Protocol:
-
Synthesis of the Grignard Reagent: Prepare 3-methyl-2-thienylmagnesium bromide from 2-bromo-3-methylthiophene and magnesium turnings in anhydrous THF.
-
Grignard Addition: React the freshly prepared Grignard reagent with 6-aminohexanenitrile. The Grignard reagent adds to the nitrile to form an intermediate imine, which is subsequently hydrolyzed to the corresponding ketone, 1-(3-methyl-2-thienyl)-6-aminohexan-1-one, upon acidic workup.[11]
-
Intramolecular Reductive Amination: The amino-ketone is then subjected to intramolecular reductive amination. This cyclization can be achieved using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12][13] The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced to the final azepane product.
Causality Behind Experimental Choices: The use of a Grignard reaction with a nitrile is a reliable method for the synthesis of ketones.[11] Intramolecular reductive amination is chosen for the cyclization step due to its high efficiency and mild reaction conditions, which are generally tolerant of various functional groups.[10]
Addition of an Organometallic Reagent to a Cyclic Imine
Another viable strategy involves the in-situ generation of a cyclic imine from azepane, followed by the addition of an organometallic reagent.
Workflow for Organometallic Addition:
Figure 2: Synthesis of 2-(3-Methyl-2-thienyl)azepane via addition to a cyclic imine.
Experimental Protocol:
-
Generation of the Cyclic Imine: The cyclic imine of azepane can be generated in situ from the N-lithiated amine and a ketone hydride acceptor.[14]
-
Preparation of the Organolithium Reagent: 3-Methyl-2-thienyllithium is prepared by the reaction of 2-bromo-3-methylthiophene with n-butyllithium in an ethereal solvent at low temperature.
-
Nucleophilic Addition: The freshly prepared 3-methyl-2-thienyllithium is then added to the in situ generated cyclic imine.[14] Lewis acid activation of the transient imine may be necessary to facilitate the addition of the less reactive organolithium reagent.[14]
Causality Behind Experimental Choices: This method offers a direct approach to α-functionalized cyclic amines. The in-situ generation of the cyclic imine avoids the isolation of this potentially unstable intermediate.[14]
Potential Applications and Pharmacological Profile
Given the established biological activities of both azepane and thiophene derivatives, 2-(3-Methyl-2-thienyl)azepane represents a promising candidate for a range of therapeutic areas.
-
Central Nervous System (CNS) Disorders: The azepane scaffold is a key component of many CNS-active drugs.[15] Therefore, 2-(3-Methyl-2-thienyl)azepane could be investigated for its potential as an antipsychotic, anticonvulsant, or antidepressant agent.
-
Anticancer Activity: Both azepane and thiophene derivatives have been reported to possess anticancer properties.[15][16] The combined scaffold could exhibit synergistic or novel anticancer mechanisms.
-
Anti-inflammatory and Antioxidant Properties: Thiophene-containing compounds have shown significant anti-inflammatory and antioxidant activities.[16]
-
Enzyme Inhibition: The azepane ring is present in various enzyme inhibitors.[17] It would be worthwhile to screen 2-(3-Methyl-2-thienyl)azepane against a panel of relevant enzymes.
Safety and Toxicology
As with any novel chemical entity, a thorough evaluation of the toxicological profile of 2-(3-Methyl-2-thienyl)azepane is essential. While specific data is unavailable for this compound, general considerations for thienyl and azepane derivatives should be taken into account. Preliminary in vitro cytotoxicity and genotoxicity assays are recommended as a first step in the safety assessment.
Conclusion
2-(3-Methyl-2-thienyl)azepane is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This guide has outlined its predicted chemical properties and presented plausible, well-grounded synthetic strategies based on established chemical principles. The convergence of the pharmacologically privileged azepane and thiophene moieties makes this compound a compelling target for synthesis and biological evaluation. Further research is warranted to experimentally validate the properties and explore the full therapeutic potential of this promising molecule.
References
-
Turner, N. J., & Humphreys, L. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17541–17545. [Link]
-
Turner, N. J., & Humphreys, L. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17541–17545. [Link]
-
Kaur, M., & Singh, P. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Tseng, C. C., & Chen, Y. L. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][17][18]benzodiazepin-1(2H)-ones. PubMed. [Link]
-
Tseng, C. C., & Chen, Y. L. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. PubMed. [Link]
-
Chen, C., Kattanguru, P., Tomashenko, O. A., Karpowicz, R., Siemiaszko, G., Bhattacharya, A., Calasans, V., & Six, Y. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5146–5162. [Link]
-
Gevorgyan, V., & Rubin, M. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]
-
Kaur, M., & Singh, P. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Grogan, G., & Turner, N. J. (2019). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
Goti, A., & Cardona, F. (2017). General synthesis of sugar-derived azepane nitrones: precursors of azepane iminosugars. Semantic Scholar. [Link]
-
Wishart, D. S., & Mandal, R. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]
-
Zha, G. F., Rakesh, K. P., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 621-654. [Link]
-
Tantillo, D. J., & Lodewyk, M. W. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
-
Zha, G. F., Rakesh, K. P., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, M. S. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. [Link]
-
Wishart, D. S., & Mandal, R. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
Kumar, A., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Fox, J. M., & Tambar, U. K. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. National Institutes of Health. [Link]
-
Kemsley, E. K., & Williamson, D. (2024). Correlation between the experimental and calculated ¹³C-NMR chemical shifts. ResearchGate. [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Tseng, C. C., & Chen, Y. L. (2001). Mass Spectrometric Fragmentation of 2a,4-Disubstituted 2,2a,3,4-Tetrahydro-2-phenyl-1H-azeto[2,1-d]-[17][18]benzothiazepin-1-ones Under Electron Impact Ionization Conditions and Comparison with their 2-Heteroatom Substituted Analogues. ResearchGate. [Link]
-
Latypov, S. K., & Krivolapov, D. B. (2012). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[17]benzothieno[2,3-c]azepine. ResearchGate. [Link]
-
Sibi, M. P., & Stanley, L. M. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PubMed Central. [Link]
-
Al-Suhaimi, E. A., & Al-Jafari, A. A. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]
-
Williamson, D., & Kemsley, E. K. (2024). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
-
Charette, A. B., & Lauzon, C. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. National Institutes of Health. [Link]
-
Williamson, D., & Kemsley, E. K. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). CORE. [Link]
-
Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved January 6, 2026, from [Link]
-
Denmark, S. E., & Fan, Y. (2005). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2-amino alcohols. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Zhang, X., & Wang, J. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. American Chemical Society. [Link]
Sources
- 1. General synthesis of sugar-derived azepane nitrones: precursors of azepane iminosugars. | Semantic Scholar [semanticscholar.org]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
